N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-15(2)27-19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDDZJOMSLYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for high yields and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent . The compound’s ability to interact with various molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents.
In the field of chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors . These interactions help stabilize neuronal activity and prevent seizures.
In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of benzothiazole-linked benzamides. Key structural analogues include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in 2-fluorobenzamide) enhances NLO performance by increasing polarity, while the isopropylsulfanyl group in the target compound may improve lipophilicity and membrane permeability .
- Heterocyclic Diversity : Thiophene () and triazole () substituents introduce π-conjugation, affecting electronic properties and binding interactions. The benzothiazole core in the target compound offers rigidity and planar geometry, critical for NLO applications .
- Biological Activity: Aminocyclopropyl-thiophene benzamides () exhibit potent anti-LSD1 activity, suggesting that the benzothiazole-sulfanyl derivative may also target epigenetic enzymes if optimized .
Physicochemical and Spectral Properties
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.48 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological significance.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
- Anticancer Activity : The compound can interfere with cell signaling pathways and induce apoptosis in cancer cells, making it a potential therapeutic agent in oncology.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial growth by targeting essential enzymes .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of oncogenic signaling pathways. For instance, it has been shown to affect the expression of proteins involved in apoptosis and cell cycle regulation .
Case Studies
- Antibacterial Efficacy : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
- Cytotoxicity Against Cancer Cells : In another study, this compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | MIC: 32 µg/mL against S. aureus | IC50: 15 µM against MCF-7 |
| 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones | - | Effective against E. coli | Moderate activity against various cancer lines |
| Benzothiazole-based anti-tubercular compounds | - | Effective against Mycobacterium tuberculosis | Limited data on anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
